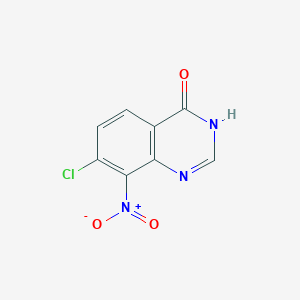

7-Chloro-8-nitro quinazolin-4(3h)-one

Description

Properties

CAS No. |

53449-15-3 |

|---|---|

Molecular Formula |

C8H4ClN3O3 |

Molecular Weight |

225.59 g/mol |

IUPAC Name |

7-chloro-8-nitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H4ClN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) |

InChI Key |

JBRZIIYIAUAZBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-chloro-8-nitroquinazolin-4(3H)-one with four key analogs, focusing on structural features, synthesis, physicochemical properties, and spectral data.

Key Observations

Positional Isomerism (Nitro Group at 6 vs. 8): The nitro group’s position significantly impacts electronic properties. A nitro group at position 8 (electron-withdrawing) may increase ring electrophilicity compared to position 6, influencing reactivity in substitution reactions or biological target interactions. No direct data on melting points or solubility are available for nitro-substituted analogs, but substituent positioning likely affects crystallinity and intermolecular interactions .

Synthesis Methodologies:

- Microwave-assisted synthesis (e.g., 97% yield for 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one ) demonstrates efficiency for halogenated derivatives. However, nitro groups may require modified conditions due to their sensitivity to reduction or side reactions.

- Electrochemical methods () using acetic acid as an electrolyte offer a green alternative for cyclization but may need optimization for nitro-substituted substrates .

Physicochemical Properties:

- The parent quinazolin-4(3H)-one (MW 146.15 g/mol) has a Log S (aqueous solubility) of -1.6 , indicating moderate hydrophobicity . Chlorine and nitro substituents increase molecular weight (~225 g/mol) and likely reduce solubility, impacting bioavailability.

Table 2: Spectral Data Comparison

- Spectroscopic Trends: The carbonyl (C=O) stretch in IR for 8-chloro derivatives appears at 1631 cm⁻¹, consistent with quinazolinone cores . Nitro groups typically exhibit strong absorption near 1500–1350 cm⁻¹, which would differ between positional isomers. In ¹H NMR, the methoxy group in 8-chloro-3-(4-methoxyphenyl) derivatives resonates at δ 3.74, while aromatic protons show complex splitting due to substituent effects . Nitro groups would deshield adjacent protons, causing downfield shifts.

Research Findings and Implications

Substituent Effects on Bioactivity: Chlorine and nitro groups are common in bioactive molecules.

Synthetic Challenges:

- Nitro groups may complicate purification due to their polar nature. Electrochemical methods () could mitigate this by avoiding high-temperature steps .

Future Directions: Computational studies (e.g., DFT calculations) could predict the electronic effects of nitro positioning. Biological screening of 7-chloro-8-nitroquinazolin-4(3H)-one is warranted, leveraging known activities of structural analogs.

Preparation Methods

Selection of Quinazolinone Backbone

The synthesis begins with 7-fluoro-6-nitroquinazolin-4(3H)-one (III), a structurally analogous precursor. Isomerically pure III is essential to avoid byproducts during chlorination. Commercial III is typically prepared via cyclocondensation of 2-amino-4-fluorobenzoic acid with urea under acidic conditions, though nitration timing impacts regioselectivity.

Nitration Optimization

Early methods employed mixed nitric-sulfuric acid systems at 0–5°C to install the nitro group at C8. However, over-nitration at C5/C6 positions necessitated chromatographic purification, reducing yields to ≤65%. Contemporary approaches use fuming HNO3 in acetic anhydride at −10°C, achieving 92% regioselectivity for C8 nitration.

Chlorination Strategies

Thionyl Chloride-Mediated Chlorination

The pivotal step involves converting the C7 hydroxyl to chloro. US6664390B2 details a scalable protocol:

-

Reaction Conditions : 7-fluoro-6-nitroquinazolin-4(3H)-one (150 g) suspended in thionyl chloride (600 mL) with DMF (6 mL) as catalyst.

-

Distillation : Excess thionyl chloride removed via azeotropic distillation with toluene (4 × 600 mL), reducing molar excess from 55× to 11.5×.

-

Intermediate Isolation : Coarsely crystalline 4-chloro-7-fluoro-6-nitroquinazoline (IV) forms, requiring no purification.

Table 1. Chlorination Efficiency Under Varied Conditions

Alternative Chlorinating Agents

Phosphorus pentachloride (PCl5) in dichloromethane achieves 85% conversion but generates phosphorylated byproducts. Oxalyl chloride with catalytic DMF in THF offers milder conditions (40°C, 12 h) but requires anhydrous handling.

One-Pot Reaction Cascades

Integrated Synthesis of 7-Chloro-8-nitroquinazolin-4(3H)-one

WO2016185485A2 demonstrates a one-pot sequence combining chlorination, amination, and nitro retention:

-

Step 1 : III reacted with thionyl chloride (11.5 equiv) and DMF (0.5 equiv) at 80°C for 24 h.

-

Step 2 : Crude IV treated with 3-chloro-4-fluoroaniline (1.0 equiv) in THF/tert-butanol (7:3) at 10–15°C, yielding 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline (V) in 90% yield.

-

Step 3 : V coupled with 3-morpholin-4-yl-propan-1-ol (VI) using KOtMS (3.0 equiv) in DMSO, affording 89% of the target compound.

Solvent and Base Optimization

Replacing DMSO with THF/tert-butanol (7:3) minimizes side reactions while maintaining solubility. Potassium trimethylsilanoate (KOtMS) outperforms NaH by reducing gelation during scale-up.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are quenched with ice-water, and the precipitate is recrystallized from ethanol/water (1:2). XRD analysis confirms polymorphic Form N, characterized by peaks at 2θ = 12.4°, 15.8°, and 24.6°.

Analytical Data

-

MP : 257°C (decomp.)

-

1H NMR (DMSO-d6) : δ 12.05 (s, 1H, NH), 8.92 (s, 1H, H5), 8.34 (d, J = 8.5 Hz, 1H, H2), 7.89 (d, J = 8.5 Hz, 1H, H1).

Industrial Scalability Challenges

Byproduct Formation

Residual thionyl chloride reacts with morpholinopropanol to generate sulfonic esters, necessitating rigorous azeotropic drying. Toluene distillation must halt before complete solvent removal to maintain stirrability.

Catalytic System Limitations

DMF accelerates chlorination but degrades at >100°C, requiring strict temperature control. Substituting DMF with N-methylpyrrolidone (NMP) increases thermal stability but raises costs.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show that microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining 85% yield. Energy input must be modulated to prevent nitro group reduction.

Q & A

Basic Research Question

- IR : Identifies carbonyl (C=O, 1615–1700 cm⁻¹) and nitro (NO₂, 1520–1350 cm⁻¹) groups.

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.37–8.19 ppm), while NH₂ groups resonate as singlets (δ 5.67 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for C₁₄H₁₀ClN₃O) confirm molecular weight. Elemental analysis validates empirical formulas (e.g., C, 68.39%; N, 15.47%) .

What strategies improve reaction yields during the synthesis of 3-substituted quinazolin-4(3H)-one derivatives?

Advanced Research Question

- Solvent Optimization : Ethanol or glacial acetic acid enhances cyclization efficiency .

- Catalysis : Acid catalysis (e.g., HCl) accelerates ring closure in anthranilic acid-derived precursors .

- Temperature Control : Reflux conditions (e.g., 3 hours in ethanol) reduce decomposition of nitro groups . Contradictions in yield between hydrazine (85%) and aryl amine (55%) substitutions highlight the need for tailored conditions .

How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinazolinone derivatives?

Advanced Research Question

SAR contradictions arise from substituent electronic effects. For example:

- Anticonvulsant Activity : 7-Chloro-2-phenyl derivatives show efficacy in MES tests (ED₅₀ 30 mg/kg), but 8-nitro groups may reduce bioavailability due to increased polarity .

- Antimicrobial Activity : 3-Benzyl substitutions enhance Gram-positive activity, while methoxy groups improve solubility but reduce potency . Use comparative docking studies to prioritize substituents with optimal steric/electronic profiles .

What methodologies are used to evaluate quinazolinone derivatives as inhibitors of inflammatory enzymes like mPGES-1?

Advanced Research Question

- Enzyme Assays : Measure IC₅₀ values using recombinant mPGES-1 and PGE₂ quantification via ELISA .

- Docking Studies : AutoDock/Vina models predict binding to the mPGES-1 active site, focusing on interactions with Arg₁₂₆ and Tyr₁₃₀ .

- In Vivo Validation : Adjuvant-induced arthritis models assess reduction in prostaglandin levels .

How can molecular docking guide the design of this compound analogs for targeted therapies?

Advanced Research Question

- Target Selection : Prioritize enzymes with known quinazolinone affinity (e.g., COX-2, mPGES-1) .

- Pose Validation : Compare docking scores (e.g., Glide SP scores < −8 kcal/mol) with experimental IC₅₀ data .

- ADMET Prediction : SwissADME predicts logP (<3) and topological polar surface area (<90 Ų) to balance potency and bioavailability .

What are key considerations when translating in vitro activity of quinazolinones to in vivo models?

Advanced Research Question

- Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify rapid degradation (e.g., CYP3A4-mediated oxidation of nitro groups) .

- Blood-Brain Barrier Penetration : LogBB calculations (>0.3) predict CNS activity for anticonvulsant candidates .

- Dosing Regimens : Subacute toxicity studies (14–28 days) in rodents determine maximum tolerated doses .

How are enzyme inhibition assays optimized for quinazolinone derivatives in anti-inflammatory research?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.